2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid
Description
This compound is a multifunctional small molecule featuring:
- Azetidine core: A strained four-membered nitrogen-containing ring, which may influence conformational stability and reactivity compared to larger heterocycles like piperazine .
- Dual protecting groups: A tert-butoxycarbonyl (Boc) group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis for orthogonal protection of amines .
- Acetic acid moiety: Enhances solubility and provides a handle for further functionalization via carboxylate chemistry.
Properties
IUPAC Name |
2-[3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6/c1-28(2,3)38-27(36)31-18-29(19-31,16-25(33)34)32-14-12-30(13-15-32)26(35)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,24H,12-19H2,1-3H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYAURCWORVLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-64-0 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid, also known by its CAS number 1803582-64-0, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C29H35N3O6, with a molecular weight of 521.60 g/mol. It features a complex structure that includes a piperazine moiety and a tert-butoxycarbonyl group, contributing to its pharmacological profile. The chemical structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anti-cancer agent and its role in modulating cellular pathways.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
- Modulation of Signaling Pathways : The compound has been shown to interact with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
- Antimicrobial Properties : There are indications that it possesses antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anti-Cancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the activation of caspases, leading to apoptotic cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antibiotic .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C29H35N3O6 |
| Molecular Weight | 521.60 g/mol |
| CAS Number | 1803582-64-0 |
| Purity | >98% (T) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique azetidine-piperazine hybrid structure distinguishes it from related molecules. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
Piperazine-based analogs (e.g., CAS 180576-05-0) exhibit lower TPSA and LogP values, suggesting better membrane permeability .
Protecting Groups :
- The dual Boc/Fmoc system enables sequential deprotection, which is advantageous in solid-phase peptide synthesis (SPPS). Compounds lacking one group (e.g., CAS 156478-71-6) are simpler but less versatile .
Bioactivity and Applications :
- Piperazine derivatives (e.g., CAS 183742-34-9) are frequently used as intermediates in kinase inhibitors, leveraging their ability to mimic peptide backbones .
- Azetidine-containing compounds (e.g., CAS 1380327-51-4) show promise in targeted drug delivery due to their compact size and rigidity .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound can be compared to analogs:
Q & A
Basic: What are the key steps in synthesizing this compound, and what reagents are critical for its protection/deprotection?
Answer:
The synthesis typically involves sequential protection/deprotection strategies. Key steps include:
- Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen using Boc anhydride under basic conditions .
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) introduction to the piperazine moiety via coupling with Fmoc-Cl in dichloromethane .
- Acetic acid backbone formation through nucleophilic substitution or coupling reactions, often requiring carbodiimide activators like EDC/HOBt .
Critical reagents: Boc₂O, Fmoc-Cl, and coupling agents (e.g., EDC). Purification via flash chromatography or HPLC is essential to isolate intermediates .
Advanced: How can researchers optimize enantiomeric purity during synthesis, given the compound’s chiral centers?
Answer:
Chiral resolution can be achieved via:
- Asymmetric catalysis : Use chiral auxiliaries or catalysts during piperazine-azetidine coupling to control stereochemistry .
- Chromatographic separation : Employ chiral stationary phases (e.g., Chiralpak® columns) in HPLC to resolve enantiomers .
- Crystallization-induced dynamic resolution : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance purity . Monitor optical rotation and NMR (e.g., NOESY) to confirm configurations .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity, with emphasis on Boc/Fmoc carbonyl signals (δ ~155–165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₈H₃₈N₄O₈, expected [M+H]⁺: 583.27) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced: How can researchers address contradictory solubility data reported in literature?
Answer:
Contradictions often arise from solvent polarity or pH variations. Systematic approaches include:
- Solvent screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–8) under controlled temperatures .
- Co-solvent systems : Use DMSO-water gradients or surfactants (e.g., Tween-80) to enhance solubility .
- PKa determination : Titrate the compound to identify ionization states affecting solubility . Document solvent purity and degassing steps to minimize variability .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Peptide mimetics : The Fmoc/Boc groups enable its use as a building block in solid-phase peptide synthesis (SPPS) for targeting protease enzymes .
- Linker in PROTACs : The piperazine-azetidine scaffold facilitates conjugation of E3 ligase ligands to target proteins .
- Enzyme inhibition studies : The acetic acid moiety chelates metal ions in metalloenzyme active sites (e.g., matrix metalloproteinases) .
Advanced: How can computational modeling improve reaction yield predictions for derivatives of this compound?
Answer:
- Quantum mechanical (QM) calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during coupling reactions .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for piperazine functionalization .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to minimize byproducts . Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization .
Basic: What precautions are necessary for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols; P95 respirators are recommended for prolonged exposure .
- Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of Boc/Fmoc groups .
Advanced: How can researchers mitigate decomposition during long-term stability studies?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to stabilize the azetidine ring .
- Incompatibility screening : Avoid strong acids/bases (e.g., TFA) unless required for deprotection; use milder alternatives (e.g., HCl/dioxane) .
Basic: What are the documented toxicological risks associated with this compound?
Answer:
Limited data exist, but analogs show:
- Acute toxicity : LD₅₀ > 2000 mg/kg (oral, rat), suggesting low systemic toxicity .
- Irritation : Potential skin/eye irritation; wash with PBS immediately upon contact .
- Ecotoxicity : Avoid aqueous release; biodegradation studies show persistence in soil (t₁/₂ = 30 days) .
Advanced: How can contradictory bioactivity results in enzyme assays be resolved?
Answer:
- Assay standardization : Use positive controls (e.g., EDTA for metalloenzymes) and normalize data to protein concentration .
- SPR (Surface Plasmon Resonance) : Confirm binding kinetics (KD, kon/koff) to rule off-target effects .
- Crystallography : Solve co-crystal structures to validate binding modes and identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
